4-(Dimethylamino)phenol

Vue d'ensemble

Description

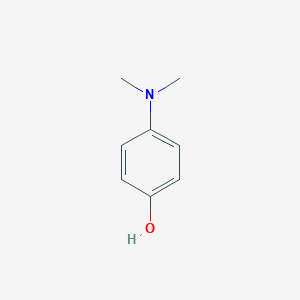

4-Dimethylaminophenol (DMAP) is an aromatic compound containing both phenol and amine functional groups. It has the molecular formula C8H11NO . It has been used as an antidote for cyanide poisoning and has also been shown to be effective in treating hydrogen sulfide toxicity .

Synthesis Analysis

While specific synthesis methods for 4-(Dimethylamino)phenol were not found, a study on the synthesis of 4-aminophenol derivatives, including 4-(dimethylamino)phenol, was identified . The compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and elemental analyses .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)phenol consists of a phenol group and a dimethylamino group attached to the benzene ring . The compound has a molar mass of 137.179 g/mol .Chemical Reactions Analysis

Phenols, including 4-(Dimethylamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

4-(Dimethylamino)phenol has a boiling point of 165 °C (329 °F; 438 K) at 0.040 bar . The compound has a molar mass of 137.179 g/mol .Applications De Recherche Scientifique

Oxidation and Addition Reactions with Thiols

4-(Dimethylamino)phenol (DMAP) demonstrates significant interactions with thiols, like glutathione. Studies have shown the formation of various glutathione conjugates in the presence of DMAP. These reactions indicate sequential oxidation and addition reactions with quinoid intermediates, contributing to a better understanding of DMAP's biochemical properties and potential applications in medicinal chemistry and toxicology studies (Ludwig & Eyer, 1995).

Catalysis in Acylation Reactions

DMAP has been utilized as a catalyst in the acylation of inert alcohols and phenols. This catalytic action is particularly notable in base-free conditions, demonstrating DMAP's versatility in organic synthesis. The study of its reaction mechanism provides valuable insights for the development of more efficient synthetic processes (Liu et al., 2014).

Ferrihemoglobin-Forming Activity

Research focusing on the ferrihemoglobin-forming activity of DMAP has revealed its potential in mitigating the effects of cyanide poisoning. The study of glutathione adducts of DMAP, and their ability to oxidize hemoglobin, provides essential insights into its biomedical applications, particularly in the development of antidotes for cyanide poisoning (Ludwig & Eyer, 1994).

Radical Formation during Autoxidation

DMAP's ability to form radicals during autoxidation, particularly in the treatment of cyanide poisoning, has been a subject of interest. Studies have identified the formation of specific phenoxyl radicals, contributing to the understanding of its catalytic processes in therapeutic applications (Eyer & Lengfelder, 1984).

Cellular Impact in Human Red Blood Cells

Investigations into the impact of DMAP on human red blood cells have revealed changes in cell properties, suggesting potential applications in the study of oxidative stress and cellular responses to environmental toxins (Bukowska et al., 2007).

Biodegradation Studies

DMAP has been studied in the context of biodegradation, particularly in wastewater treatment and environmental remediation. Its degradation kinetics in various conditions provide insights for environmental scientists and engineers working on pollution control (Tomei & Annesini, 2008).

Thermal Stability and Conductivity in Polymer Synthesis

Research into the synthesis of polymers incorporating DMAP has shown its role in enhancing thermal stability and conductivity. These studies are crucial for the development of novel materials with specific electronic and thermal properties (Baran & Saçak, 2018).

Mécanisme D'action

Target of Action

The primary target of 4-(Dimethylamino)phenol (DMAP) is hemoglobin in the blood . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .

Mode of Action

DMAP works by generating methemoglobin , a form of hemoglobin . Methemoglobin is produced when the iron in hemoglobin is oxidized to its ferric form . This process is crucial in the treatment of cyanide poisoning, as methemoglobin has a higher affinity for cyanide, allowing it to bind to the cyanide ions and prevent them from inhibiting cellular respiration .

Biochemical Pathways

In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . In the course of this mitochondrial ATP synthesis, the iron in cytochrome aa3, the terminal oxidative respiratory enzyme, is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) form . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . DMAP, by generating methemoglobin, can bind to the cyanide ions and restore normal cellular respiration .

Pharmacokinetics

It is known that dmap is rapidly cleared from the blood with a half-life of less than 1 minute when administered intravenously at a dose of 325 mg/kg .

Result of Action

The primary result of DMAP’s action is the generation of methemoglobin, which can bind to cyanide ions and restore normal cellular respiration . This makes DMAP an effective antidote for cyanide poisoning . It has also been shown to be effective in treating hydrogen sulfide toxicity .

Action Environment

The effectiveness of DMAP can be influenced by several environmental factors. For instance, the administration route can affect its efficacy. Intravenous injection is recommended due to the risk of muscular necrosis after intramuscular injection . Furthermore, DMAP’s effectiveness as an antidote for cyanide poisoning makes it a suitable treatment in industrial environments and for use in mass casualty situations, such as terror attacks .

Safety and Hazards

4-(Dimethylamino)phenol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

4-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRCYWZTJLJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5882-48-4 (hydrochloride), 6626-08-0 (oxalate[1:1]) | |

| Record name | 4-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210932 | |

| Record name | 4-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)phenol | |

CAS RN |

619-60-3 | |

| Record name | 4-(Dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-dimethylaminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X387L5559O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

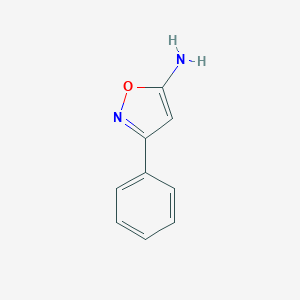

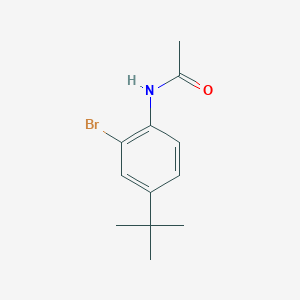

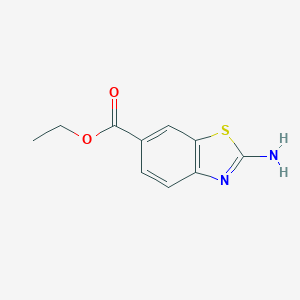

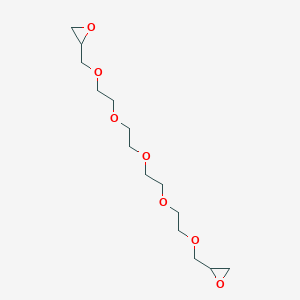

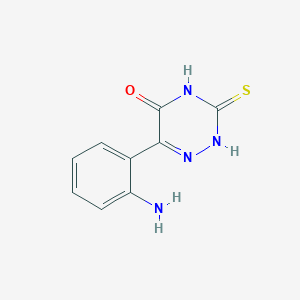

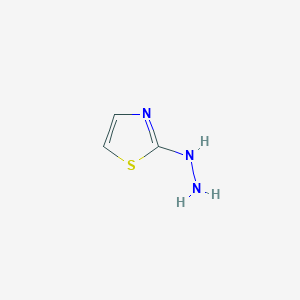

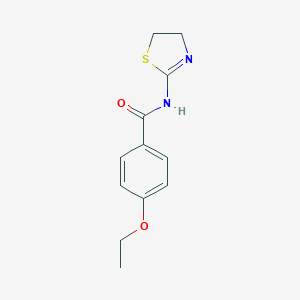

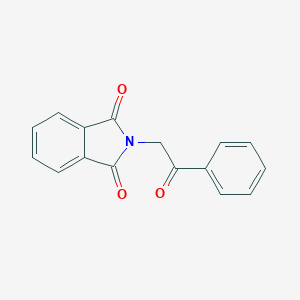

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DMAP is known to be a potent cyanide antidote due to its ability to induce the formation of ferrihemoglobin (methemoglobin). [] The mechanism involves the formation of a quinoid compound from DMAP during ferrihemoglobin formation. This quinoid compound undergoes sequential oxidation and addition reactions. [] This process effectively competes with cyanide for binding to hemoglobin, thereby reducing cyanide's toxicity. [, ]

A: While glutathione conjugation is generally considered a detoxification pathway, in the case of DMAP, it can lead to the formation of reactive metabolites. For example, 2-GS-DMAP and 2,6-bis-GS-DMAP, though less potent than DMAP, can still induce ferrihemoglobin formation. [, ] This highlights the complex nature of DMAP metabolism and its potential for unexpected toxicity.

A: A transient adduct, 4-(dimethylamino)-2-(glutathion-S-yl)phenol (2-GS-DMAP), forms in red blood cells or hemoglobin solutions containing glutathione. [] This adduct undergoes a three-step intramolecular cyclization to produce a highly reactive o-quinone imine. [] This cyclization product exhibits a significantly higher rate of ferrihemoglobin formation compared to the parent DMAP. []

A: Yes, researchers synthesized 4-(dimethylamino)-6-[S-(2'-hydroxyethyl)-thio]-N-(2''-phenylethyl)-1,2-quinone imine to mimic the crucial structural features of the DMAP cyclization product. [] This model compound exhibited a comparable visible spectrum and displayed even higher ferrihemoglobin activity compared to the cyclization product. []

A: A novel compound (ML) incorporating 4-(Dimethylamino)phenol (DAP) as a structural element has been designed to target multiple aspects of Alzheimer's disease. [] This compound demonstrated the ability to suppress amyloid-β (Aβ) aggregation, chelate metal ions, regulate reactive oxygen species (ROS), and exhibit antioxidant activity. [] In vitro studies indicated that ML interacts with both metal-free and metal-bound Aβ, reduces Aβ aggregation, and mitigates toxicity caused by Aβ and metal-treated Aβ in living cells. []

A: The effectiveness of ML is attributed to the synergy between its structural components, including DAP and (8-aminoquinolin-2-yl)methanol. [] This combination enables ML to interact with both metal ions and Aβ, thereby addressing multiple pathological hallmarks of Alzheimer's disease. []

A: Malachite Green, a dye containing the 4-(Dimethylamino)phenol moiety, can be degraded in the presence of Fe3+ and H2O2 under visible light. [] This photodegradation process generates various intermediates, including N,N-dimethylaniline, 4-dimethylamino phenol, 4-methylamino benzophenone, 4-dimethylamino benzophenone, benzeneacetic acids, and 4-hydroxybenzoic acid. [] The nitrogen atoms in Malachite Green are ultimately transformed into ammonium ions. []

A: 4-(Dimethylamino)phenol serves as a precursor for synthesizing solid-state fluorescent carbon nanodots (RT-CDs). [] These RT-CDs exhibit strong solid-state fluorescence due to their unique supramolecular structure (J aggregates). [] This property makes them suitable for applications in optoelectronic devices, particularly in the fabrication of high-performance electroluminescent light-emitting diodes (LEDs). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)